molecular formula C9H15Cl2N3 B11877696 (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride

(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B11877696
M. Wt: 236.14 g/mol
InChI Key: TWFJHYNIFOOIAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, modulating their activity . The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride is unique due to its combination of azetidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and development .

Properties

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.14 g/mol

IUPAC Name

[2-(azetidin-1-yl)pyridin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C9H13N3.2ClH/c10-7-8-3-1-4-11-9(8)12-5-2-6-12;;/h1,3-4H,2,5-7,10H2;2*1H

InChI Key

TWFJHYNIFOOIAD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=CC=N2)CN.Cl.Cl

Origin of Product

United States

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